molecular formula C3H7NO2S B13795927 (35s)-Cysteine

(35s)-Cysteine

Cat. No.: B13795927
M. Wt: 124.06 g/mol
InChI Key: XUJNEKJLAYXESH-XQSDEXCQSA-N
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Description

(35s)-Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is a radiolabeled form of cysteine, where the sulfur atom is replaced with the radioactive isotope sulfur-35. This compound is widely used in biochemical and medical research due to its ability to trace and study metabolic pathways involving sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (35s)-Cysteine typically involves the incorporation of sulfur-35 into the cysteine molecule. One common method is the radiolabeling of cysteine using sulfur-35 labeled hydrogen sulfide (H2S) or sulfur dioxide (SO2). The reaction conditions often require a controlled environment to ensure the incorporation of the radioactive isotope without significant loss of activity.

Industrial Production Methods

Industrial production of this compound involves the use of specialized facilities equipped to handle radioactive materials. The process includes the synthesis of sulfur-35 labeled precursors, followed by their incorporation into cysteine through enzymatic or chemical reactions. The final product is purified to remove any unincorporated radioactive material and ensure high specific activity.

Chemical Reactions Analysis

Types of Reactions

(35s)-Cysteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cystine, a dimeric form of cysteine linked by a disulfide bond.

    Reduction: Cystine can be reduced back to this compound using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: this compound can participate in substitution reactions where the thiol group (-SH) is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or molecular oxygen (O2) in the presence of metal catalysts.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.

    Substitution: Alkylating agents like iodoacetamide or N-ethylmaleimide.

Major Products

    Oxidation: Cystine

    Reduction: this compound

    Substitution: Various alkylated cysteine derivatives

Scientific Research Applications

(35s)-Cysteine is extensively used in scientific research, including:

    Chemistry: Studying the kinetics and mechanisms of sulfur-containing compounds.

    Biology: Tracing metabolic pathways involving cysteine and its derivatives.

    Medicine: Investigating the role of cysteine in diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of radiopharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of (35s)-Cysteine involves its incorporation into proteins and peptides, allowing researchers to study the dynamics of sulfur-containing compounds in biological systems. The radioactive sulfur-35 isotope emits beta particles, which can be detected using various imaging techniques. This enables the tracking of this compound in metabolic pathways and the identification of its molecular targets and interactions.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: The non-radioactive form of (35s)-Cysteine.

    Cystine: The oxidized dimeric form of cysteine.

    Homocysteine: A sulfur-containing amino acid similar to cysteine but with an additional methylene group.

Uniqueness

This compound is unique due to its radioactive sulfur-35 isotope, which allows for the tracing and study of sulfur-containing compounds in biological systems. This radiolabeling provides a powerful tool for researchers to investigate metabolic pathways and molecular interactions that would be challenging to study using non-radioactive compounds.

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

124.06 g/mol

IUPAC Name

(2R)-2-amino-3-(35S)sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i7+3

InChI Key

XUJNEKJLAYXESH-XQSDEXCQSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[35SH]

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

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